molecular formula C6H14OSi B091556 Allyloxytrimethylsilane CAS No. 18146-00-4

Allyloxytrimethylsilane

Cat. No. B091556
CAS RN: 18146-00-4
M. Wt: 130.26 g/mol
InChI Key: MNMVKGDEKPPREK-UHFFFAOYSA-N
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Description

Allyloxytrimethylsilane is a compound that serves as a versatile reagent in organic synthesis. It is characterized by the presence of an allyloxy group attached to a trimethylsilyl moiety. This structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of allyloxytrimethylsilane and its derivatives can be achieved through multiple approaches. One method involves the reaction of allyl(isopropoxy)dimethylsilane with s-BuLi to generate a silylallylmetal intermediate, which can then react with carbonyl compounds to produce functionalized vinylsilanes. These vinylsilanes can undergo Pd-catalyzed cross-coupling with aryl/vinyl halides to afford homoallylic alcohols . Another synthesis route is the preparation of dendritic carbosilanes containing allyloxy groups derived from core molecules like 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane and 1,2-bis(triallyloxysilyl)ethane, using allylalcohol/dichloromethylsilane as building blocks .

Molecular Structure Analysis

The molecular structure of allyloxytrimethylsilane is characterized by the silicon center bonded to three methyl groups and an allyloxy group. The allyloxy group contains a carbon-carbon double bond, which is a reactive site for various chemical transformations. The trimethylsilyl group serves as a protective group for the allyloxy moiety and can influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

Allyloxytrimethylsilane participates in several chemical reactions. It can undergo cobalt-catalyzed 1,4-hydrovinylation with allylboronic esters to synthesize hydroxy-functionalized 1,4-dienes . In metallocene-catalyzed ethylene copolymerization, it acts as a chain transfer agent, influencing the molecular weight and comonomer content of the copolymers . Additionally, allyloxytrimethylsilane can be added to dihydrosiloxanes to produce protected organoalkylsiloxanes, which can be converted into polymers with dimethylsiloxane and urethane moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyloxytrimethylsilane derivatives are influenced by the presence of the allyloxy and trimethylsilyl groups. The mass spectra of these compounds show that siliconium ions dominate, with fragmentation patterns suggesting interactions between siliconium ions and the carbon-carbon double bond of the allyloxy ligand . The reactivity of allyloxytrimethylsilane allows for regiospecific allylation of aldehydes without the need for a catalyst , and its derivatives can be used for the selective cleavage of allyl ethers, amines, and esters under mild conditions .

Scientific Research Applications

1. Battery Performance Enhancement

Allyloxytrimethylsilane (AMSL) has been identified as a novel electrolyte additive to enhance the electrochemical performance of high voltage spinel cathode batteries. When used, AMSL significantly improves the discharge capacity retention and stabilizes the electrode/electrolyte interface, particularly at elevated temperatures, leading to enhanced battery life and performance. The additive forms a stable and less resistive SEI (Solid Electrolyte Interface) film on the cathode surface, which is crucial in suppressing electrolyte decomposition and transition metal ion dissolution at high voltages, especially under thermal stress (Chen et al., 2016).

2. Organic Synthesis and Cyclization Reactions

In organic chemistry, allyloxytrimethylsilane plays a role in hydrovinylation reactions and cyclization processes. The compound is used to produce hydroxy-functionalized 1,4-dienes in a regio- and diastereoselective manner. These dienes are then converted into tetrahydrofuran and pyran derivatives under indirect electrochemical conditions, which involve the generation of selenium or iodonium cations. The process showcases allyloxytrimethylsilane's versatility in facilitating complex organic synthesis and cyclization reactions (Roese et al., 2015).

3. Surface Coating and Material Modification

Allyloxytrimethylsilane is involved in surface coating and material modification applications. The molecule participates in the thiol-ene click reaction, providing a straightforward route to diverse functionalized trialkoxysilanes. These silanes are vital for modifying surface properties of materials and devices. The process demonstrates high yield and purity, showcasing the compound's utility in producing surface-active functional trialkoxysilanes for various applications (Tucker-Schwartz et al., 2011).

Safety And Hazards

Allyloxytrimethylsilane is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping the compound away from heat, sparks, open flames, and hot surfaces, and avoiding breathing its dust, fume, gas, mist, vapors, or spray . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

trimethyl(prop-2-enoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMVKGDEKPPREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066319
Record name Allyloxytrimethylsilane
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Molecular Weight

130.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Allyloxytrimethylsilane

CAS RN

18146-00-4
Record name Allyl trimethylsilyl ether
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Record name Silane, trimethyl(2-propen-1-yloxy)-
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Record name Silane, trimethyl(2-propen-1-yloxy)-
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Record name Allyloxytrimethylsilane
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Record name Allyloxytrimethylsilane
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